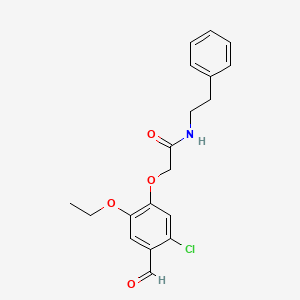
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then acylated with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(5-chloro-2-ethoxy-4-carboxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes.
Bind to receptors: Modulate receptor activity.
Affect cellular pathways: Influence signaling pathways within cells.
相似化合物的比较
Similar Compounds
2-(5-chloro-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide: Lacks the formyl group.
2-(5-chloro-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Lacks the ethoxy group.
Uniqueness
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both the ethoxy and formyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOAPINGKJYROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2794063.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide](/img/structure/B2794064.png)
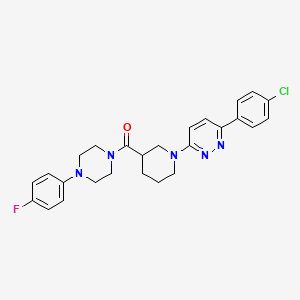
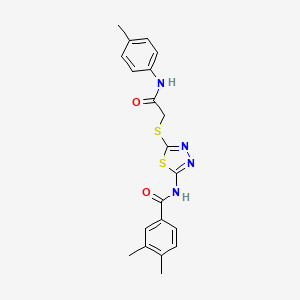
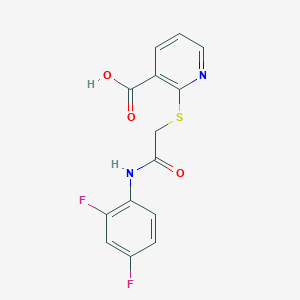
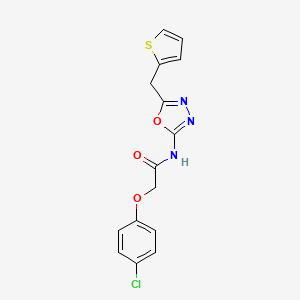
![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)
![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2794073.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2794074.png)
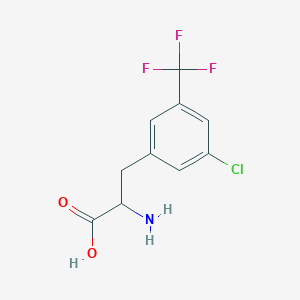
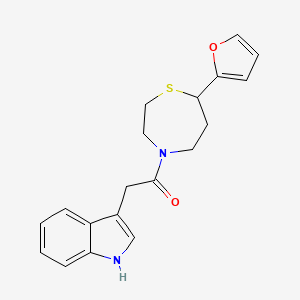
![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)
![7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2794079.png)

